2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Description
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is a nitrogen-containing heterocyclic compound with the pyrrolidine ring (a five-membered amine) linked to an acetaldehyde group. Its molecular formula is inferred as C₆H₁₂ClNO₂·xH₂O (exact hydration state unspecified in available data). The compound is identified by CAS No. 933728-16-6 and is used primarily as a synthetic intermediate in organic chemistry and pharmaceutical research . Its aldehyde functional group makes it reactive, particularly in nucleophilic addition reactions, and its hydrochloride hydrate form enhances stability for storage and handling.
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetaldehyde;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH.H2O/c8-6-5-7-3-1-2-4-7;;/h6H,1-5H2;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYMOIKIFGWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
2-(Piperidin-1-yl)acetaldehyde Hydrochloride Hydrate
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight : 181.66 g/mol
- Key Differences :
- Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered), altering steric and electronic properties.
- Higher molecular weight due to the additional CH₂ group in the piperidine ring.
- Applications : Similar use as a synthetic intermediate, but the larger ring size may influence binding affinity in medicinal chemistry contexts (e.g., receptor targeting) .
Methylphenidate Related Compound A Hydrochloride (Ritalinic Acid Hydrochloride)
- Molecular Formula: C₁₃H₁₇NO₂·HCl
- Molecular Weight : 255.74 g/mol
- Key Differences :
- Contains a piperidine ring and a carboxylic acid group instead of an aldehyde.
- Used as a pharmaceutical secondary standard and impurity reference in quality control for drugs like methylphenidate .
- The carboxylic acid group confers different reactivity (e.g., salt formation, esterification) compared to the aldehyde in the target compound.
Anagrelide Related Compound A Hydrochloride
- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂
- Molecular Weight : 277.1 g/mol (base) + 36.5 g/mol (HCl)
- Key Differences: Features a benzylamino and ester group, unlike the aldehyde-pyrrolidine structure. Utilized as an impurity standard in the synthesis of Anagrelide, highlighting its role in regulatory compliance rather than direct synthetic utility .
2-(1-Benzylpyrrolidin-3-yl)acetic Acid Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Key Differences: Substitutes the aldehyde with a carboxylic acid and adds a benzyl group to the pyrrolidine ring.
Structural and Functional Group Analysis
Stability and Reactivity Considerations
- Aldehyde vs. Carboxylic Acid : The aldehyde group in 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is prone to oxidation and nucleophilic attacks, whereas carboxylic acid derivatives (e.g., Ritalinic Acid) exhibit higher stability and are often used in salt forms for prolonged shelf life .
- Hydrate Stability : The hydrate form in the target compound may influence solubility and crystalline structure, a factor less critical in anhydrous analogs like Anagrelide impurities .
Biological Activity
Chemical Identity
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is an organic compound with the molecular formula C6H14ClNO2. Its structure features a pyrrolidine ring, which contributes to its biological activity. The compound is known for its potential applications in medicinal chemistry and pharmacology.
The biological activity of 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate primarily involves its interaction with various biological targets, including enzymes and receptors. This compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to its psychoactive properties.
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and reuptake, particularly affecting dopamine and serotonin pathways. This modulation can lead to changes in mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that 2-(1-Pyrrolidinyl)acetaldehyde can inhibit specific enzymes, potentially impacting metabolic pathways relevant to various diseases.
Antimicrobial and Anticancer Properties
Research has indicated that 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate exhibits antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against certain bacterial strains, suggesting its potential utility in treating infections.
- Anticancer Activity : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Modulation | Alters serotonin and dopamine levels | |
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study Analysis
A study published in a pharmacological journal evaluated the effects of 2-(1-Pyrrolidinyl)acetaldehyde on human cancer cell lines. It was found that at concentrations ranging from 10 µM to 100 µM, the compound significantly increased the rate of apoptosis, as evidenced by flow cytometry analysis showing a higher percentage of hypodiploid cells in treated groups compared to controls .
In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate effectiveness as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
